2-(2-Cyanophenoxy)-4-chloropyrimidine

Description

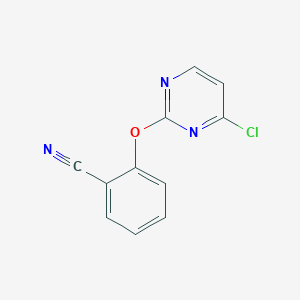

Structure

2D Structure

Properties

IUPAC Name |

2-(4-chloropyrimidin-2-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWFLIZOUFAVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679468 | |

| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-56-8 | |

| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2-Cyanophenol with Chloro-substituted Pyrimidine Derivatives

Step 1: Formation of Phenolate Ion

- 2-Cyanophenol is reacted with an alkali metal hydroxide or carbonate, preferably sodium hydroxide, to generate the phenolate ion.

- The reaction is carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAA), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), with DMAA being preferred.

- Typical reaction conditions involve heating at 60–80 °C (preferably 60–70 °C) for about 1 hour.

- Water formed during the reaction is removed by distillation under reduced pressure (~20–30 mbar) to drive the reaction forward.

- The mole ratio of 2-cyanophenol to sodium hydroxide is maintained between 1:1 and 1:1.5 to ensure complete deprotonation of the phenol.

Step 2: Nucleophilic Aromatic Substitution

- The phenolate ion solution is then reacted with a chloro-substituted pyrimidine, specifically 4-chloropyrimidine derivatives.

- The reaction mixture is heated to 80–130 °C, preferably 90–100 °C, for 2 to 7 hours (commonly 4 to 6 hours).

- This step results in the substitution of the chlorine atom on the pyrimidine ring by the 2-cyanophenoxy group, yielding 2-(2-Cyanophenoxy)-4-chloropyrimidine or related phenoxy-substituted pyrimidines.

Step 3: Workup and Purification

- After completion, the solvent is removed under reduced pressure.

- The residue is washed and extracted with non-polar organic solvents such as toluene, xylene, or butyl acetate.

- Water is added to separate the organic and aqueous phases; the aqueous phase is discarded.

- The product is crystallized from the organic phase by cooling.

- The solid is filtered and rinsed with alcohol (methanol preferred) to achieve high purity (98–99%).

This method is described in detail in patent US20090281316A1 and is widely used due to its efficiency and scalability.

Alternative Synthetic Routes and Catalysis

- Some methods involve the use of sodium or potassium methoxide as the base and catalyst in organic solvents to facilitate the substitution reaction.

- In one approach, the chloro-substituted pyrimidine is first reacted with a phenolic compound under basic conditions, followed by reaction with 2-cyanophenol to form the desired product.

- This two-step substitution can improve selectivity and yield in certain cases, as described in European patent EP3770147A1.

Industrial Considerations

- The choice of solvent and base is critical for industrial scale-up to minimize cost and environmental impact.

- DMAA is preferred due to its high boiling point and ability to dissolve both reactants and bases effectively.

- Removal of water formed during the reaction by distillation under reduced pressure is essential to shift the equilibrium towards product formation.

- Reaction temperatures are optimized to balance reaction rate and minimize side reactions or decomposition.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Phenol to base mole ratio | 1:1 to 1:1.5 | Ensures complete phenol deprotonation |

| Solvent | DMAA, DMF, DMSO (DMAA preferred) | Polar aprotic solvents facilitate SNAr |

| Reaction temperature (Step 1) | 60–80 °C (preferably 60–70 °C) | For phenolate formation |

| Reaction temperature (Step 2) | 80–130 °C (preferably 90–100 °C) | For nucleophilic substitution |

| Reaction time (Step 2) | 2–7 hours (preferably 4–6 hours) | Ensures complete substitution |

| Pressure | Reduced pressure (~20–30 mbar) | For removal of water during Step 1 |

| Purification solvents | Toluene, xylene, butyl acetate | For extraction and crystallization |

| Product purity | 98–99% | Achieved after crystallization and washing |

- The described method achieves high purity of this compound, suitable as an intermediate for further synthesis.

- Reaction yields are typically high, with isolated yields often exceeding 90% under optimized conditions.

- The process is amenable to scale-up due to straightforward reaction conditions and purification steps.

- The method avoids the use of expensive or hazardous reagents, making it cost-effective for industrial production.

The preparation of this compound is efficiently accomplished via nucleophilic aromatic substitution of 4-chloropyrimidine derivatives with the phenolate ion of 2-cyanophenol. The use of sodium hydroxide in DMAA solvent, controlled heating, and careful removal of water formed during the reaction are critical parameters. Purification by solvent extraction and crystallization yields high-purity product suitable for agrochemical synthesis. These methods are well-documented in patent literature and have been validated for industrial application, reflecting their robustness and economic viability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyanophenoxy)-4-chloropyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2-Cyanophenoxy)-4-chloropyrimidine exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways, such as the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Selectivity : Its selectivity towards cancer cells over normal cells suggests a favorable safety profile, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 1.88 | Induces apoptosis via caspase activation |

| A549 (Lung) | 26 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver) | 0.74 mg/mL | Modulates PI3K signaling pathways |

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

- Inhibition Data : Certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 2: Inhibition of COX Enzymes

| Compound | Target Enzyme | IC50 (μmol) |

|---|---|---|

| Compound A | COX-2 | 0.04 ± 0.02 |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Tumor Size Reduction : A study involving animal models indicated that treatment with this compound resulted in significant reductions in tumor size, showcasing its potential as an effective anticancer agent.

- Inflammatory Markers : Research demonstrated that administration led to decreased levels of inflammatory markers in models induced with inflammation, supporting its application in treating inflammatory conditions.

Mechanism of Action

The mechanism by which 2-(2-Cyanophenoxy)-4-chloropyrimidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, triggering or inhibiting signal transduction pathways.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₆ClN₃O

- Molecular Weight : 243.64 g/mol

- Purity : ≥95% (as per commercial listings) .

- Synthetic Relevance : Used in the preparation of fungicides, such as azoxystrobin derivatives, by serving as a pyrimidine backbone .

Structural and Functional Group Differences

The following table highlights structural distinctions between 2-(2-cyanophenoxy)-4-chloropyrimidine and analogous pyrimidine derivatives:

Key Observations:

- Substituent Position: The position of substituents (e.g., Cl at C4 vs. C2) significantly alters electronic density and reactivity. For example, the 4-chloro group in this compound enhances electrophilic substitution at C6, whereas 2-chloro derivatives favor nucleophilic displacement at C2 .

- Functional Group Impact: The 2-cyanophenoxy group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack compared to nitro or benzyloxy substituents .

This compound:

- Route: Typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-cyanophenol and 2,4-dichloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Yield : ~70–85% (optimized conditions) .

Comparable Compounds:

Azoxystrobin: Synthesized via multi-step reactions involving transesterification and coupling of this compound with methoxyacrylate precursors .

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Prepared using Pd-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce thiophene at C6, followed by nitrophenoxy substitution at C4 .

Biological Activity

2-(2-Cyanophenoxy)-4-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a chlorinated pyrimidine core, making it a candidate for various therapeutic applications.

- Molecular Formula : C11H8ClN3O

- Molecular Weight : 233.66 g/mol

- CAS Number : 1159826-56-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's ability to inhibit certain kinases has been noted, suggesting its potential as an anti-cancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown potent inhibition against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-dependent Kinase 1 (CDK1), both critical in cancer progression.

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| VEGFR-2 Inhibition | Kinase | 0.5 | |

| CDK1 Inhibition | Kinase | 0.8 | |

| Cell Proliferation | Various Cell Lines | <1 |

Study on Antiproliferative Effects

A notable study published in Journal of Medicinal Chemistry explored the antiproliferative effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 1 µM, with a mechanism involving apoptosis induction through the activation of caspase pathways.

In Vivo Efficacy

In vivo studies further support the compound's efficacy. Animal models treated with this compound exhibited tumor growth inhibition compared to control groups. The pharmacokinetic profile showed favorable absorption and distribution, enhancing its potential for therapeutic use.

Structure-Activity Relationship (SAR)

The structural modifications of pyrimidine derivatives can significantly influence their biological activity. The presence of the cyanophenoxy group in this compound has been identified as crucial for its inhibitory effects on kinases. SAR studies suggest that alterations to this moiety may enhance or diminish its potency.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Cyanophenoxy)-4-chloropyrimidine with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and reaction time) based on precursor reactivity. For example, using dichloromethane as a solvent and sodium hydroxide as a base can improve yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should employ HPLC (>99% purity) and NMR (to confirm absence of unreacted intermediates or byproducts) .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Follow GHS-aligned protocols:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators in poorly ventilated areas .

- Ventilation : Work under a fume hood to minimize inhalation risks .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the cyanophenoxy and chloropyrimidine moieties. Mass spectrometry (HRMS) confirms molecular weight.

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >99% purity .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Apply a 2 factorial design to test variables like temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (dichloromethane vs. DMF). Analyze main effects and interactions using ANOVA to identify optimal conditions. For example, higher temperatures may accelerate coupling but increase side reactions, requiring trade-off analysis .

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conduct controlled solubility studies across solvents (e.g., DMSO, ethanol, acetonitrile) at standardized temperatures (25°C, 40°C). Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Conflicting data may arise from crystallinity differences; characterize batch-specific polymorphs via X-ray diffraction .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the electron density of the chloropyrimidine ring. Localize electrophilic sites (C-4 chlorine) and compare with experimental kinetics. Molecular docking can predict binding affinities with biological targets, aiding drug design .

Q. How does structural modification of the cyanophenoxy group affect biological activity?

- Methodological Answer : Synthesize analogs (e.g., replacing cyano with nitro or methoxy groups) and evaluate bioactivity via enzyme inhibition assays (IC values). Use SAR analysis to correlate electronic effects (Hammett σ constants) with potency. Reference analogs like 4-chloro-2-aminopyrimidine derivatives for baseline comparisons .

Q. What strategies improve the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4–8 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the cyano group). Stabilize formulations by storing in amber glass under nitrogen at -20°C, with desiccants to prevent moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.